2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a naphthalene ring, an oxadiazole ring, and a triethoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of the compound “2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide” are currently unknown
Mode of Action
Compounds with similar structures have been known to exhibit fluorescence properties , which could suggest potential applications in imaging or detection assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The naphthalene and triethoxyphenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation or Suzuki coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring
Scientific Research Applications
2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anti-cancer agent or antimicrobial compound.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetraphenylsiloles: Known for their aggregation-induced emission properties.
1,3,5-trisarylbenzenes: Used in the synthesis of molecular glassformers
Uniqueness
2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of a naphthalene ring, an oxadiazole ring, and a triethoxyphenyl group, which imparts distinct electronic and photophysical properties .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-4-31-21-14-19(15-22(32-5-2)24(21)33-6-3)25-28-29-26(34-25)27-23(30)16-18-12-9-11-17-10-7-8-13-20(17)18/h7-15H,4-6,16H2,1-3H3,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGVVBYGJZZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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